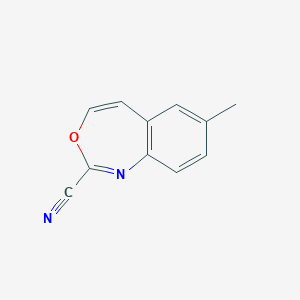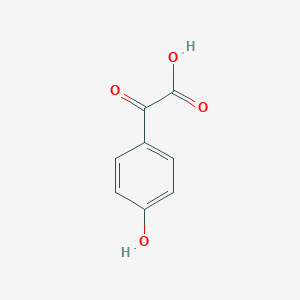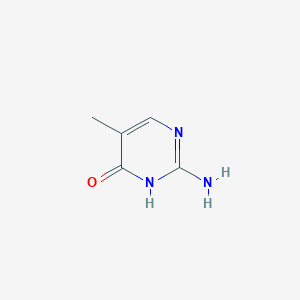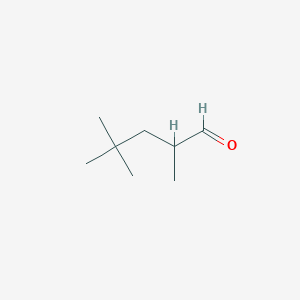
2,4,4-Trimethylpentanal
概要
説明
2,4,4-Trimethylpentanal is an organic compound with the molecular formula C8H16O. It is an aldehyde, characterized by the presence of a formyl group attached to a carbon chain. This compound is known for its distinct structure, which includes three methyl groups attached to the pentanal backbone. It is used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethylpentanal can be synthesized through the oxidation of 2,4,4-trimethyl-1-pentene using chromyl chloride. The process involves the following steps :
- A three-necked flask is charged with 2,4,4-trimethyl-1-pentene and dichloromethane.
- The solution is cooled to 0–5°C using an ice-salt bath.
- Chromyl chloride is added dropwise while maintaining the temperature.
- Zinc dust is added to reduce higher valence chromium salts.
- The mixture is steam distilled to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.
化学反応の分析
Types of Reactions: 2,4,4-Trimethylpentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophiles and appropriate solvents.
Major Products:
Oxidation: 2,4,4-Trimethylpentanoic acid.
Reduction: 2,4,4-Trimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4,4-Trimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of aldehyde reactions.
Biology: It serves as a model compound for studying aldehyde metabolism and toxicity.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,4,4-trimethylpentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various oxidation-reduction processes. The molecular targets and pathways include interactions with enzymes involved in aldehyde metabolism and detoxification.
類似化合物との比較
2,2,4-Trimethylpentane: A hydrocarbon with similar structural features but lacks the aldehyde group.
2,4-Dimethylpentanal: Another aldehyde with a slightly different methyl group arrangement.
Uniqueness: 2,4,4-Trimethylpentanal is unique due to its specific arrangement of methyl groups and the presence of an aldehyde functional group, which imparts distinct chemical reactivity and applications compared to its analogs.
特性
IUPAC Name |
2,4,4-trimethylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLOOIXLBYOPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542635 | |
| Record name | 2,4,4-Trimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17414-46-9 | |
| Record name | 2,4,4-Trimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4,4-Trimethylpentanal synthesized?
A2: One method for synthesizing this compound involves oxidizing 2,4,4-trimethyl-1-pentene using chromyl chloride. [] This reaction yields the desired aldehyde as the primary product. []
Q2: What spectroscopic techniques are useful for studying reactions involving this compound?
A3: Real-time mid-infrared (mid-IR) spectroscopy is a valuable tool for monitoring reactions involving this compound, particularly in the context of isobutylene polymerization. [] This technique allows researchers to track the disappearance of reactants, formation of intermediates (like this compound itself), and the emergence of final products, providing valuable kinetic and mechanistic insights. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








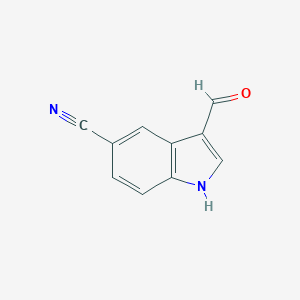
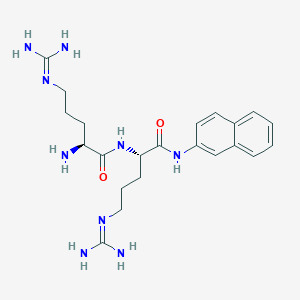
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)
